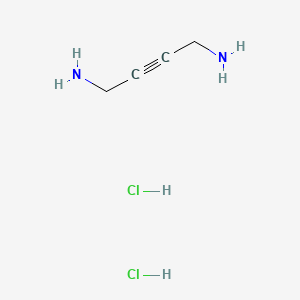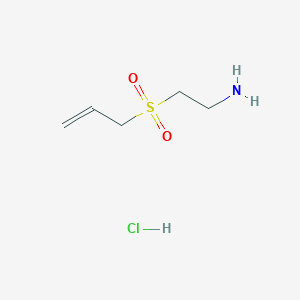![molecular formula C6H8ClNO2S2 B1378862 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride CAS No. 1423034-33-6](/img/structure/B1378862.png)
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride
Übersicht
Beschreibung
“2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride” is an organic compound with the molecular formula C6H8ClNO2S2 and a molecular weight of 225.72 g/mol . It is also known as TAA. The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride” is a powder at room temperature . It has a molecular weight of 225.72 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Transformations : This compound is used in chemical transformations, as seen in the study where derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were obtained unexpectedly when methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate was treated with dilute hydrochloric acid. This highlights its role in unexpected chemical reactions and transformations (Nedolya et al., 2018).
Synthesis of Biologically Active Compounds : The compound is pivotal in synthesizing various biologically active compounds. For instance, it's instrumental in the synthesis of heterocyclic sulfanylamide derivatives, which are crucial in developing new medicines (Sal’keeva et al., 2005).
Pharmaceutical Compound Degradation Study : In pharmaceuticals, this compound is used to study the photo-degradation behavior of drugs. For example, a pharmaceutical compound for treating overactive bladder was studied under light stress, and the degradation product analysis involved a structure similar to thiazole-containing compounds (Wu et al., 2007).
Antimicrobial Activities : This compound is used to synthesize derivatives with significant antimicrobial activities. A study synthesized several 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives and investigated their antimicrobial activities against various microorganisms, demonstrating the compound's utility in creating antimicrobial agents (Kaplancıklı et al., 2004).
Synthesis of Thiazole Derivatives : It's also used in the synthesis of thiazole derivatives. For example, a study demonstrated the synthesis of {2‐[2‐(N, N‐disubstituted thiocarbamoyl‐sulfanyl)‐acylamino] thiazol‐4‐yl}acetic acid ethyl esters and their antimicrobial activities, highlighting its use in synthesizing new chemical entities (Ateş et al., 2003).
Development of Chemiluminescent Materials : The compound is also involved in the synthesis of chemiluminescent materials. For instance, the singlet oxygenation of certain thiazole derivatives led to the formation of sulfanyl-substituted bicyclic dioxetanes, demonstrating its role in developing materials with unique light-emitting properties (Watanabe et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2.ClH/c8-6(9)3-10-1-5-2-11-4-7-5;/h2,4H,1,3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVFHDJLVSSLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CSCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



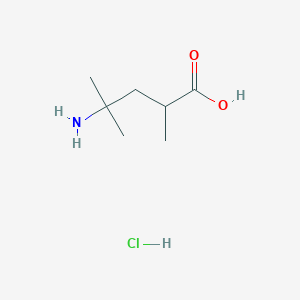
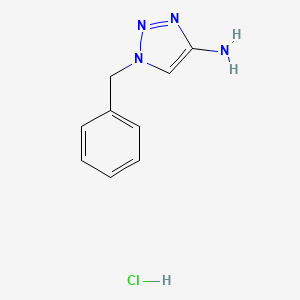
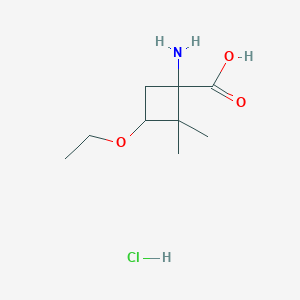
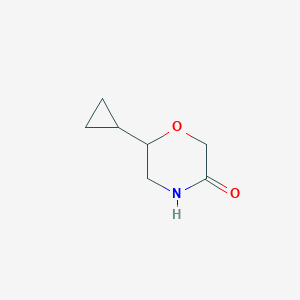
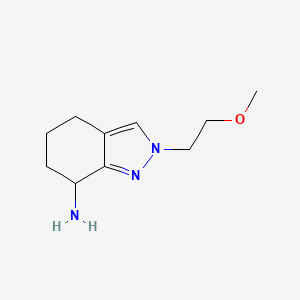
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)
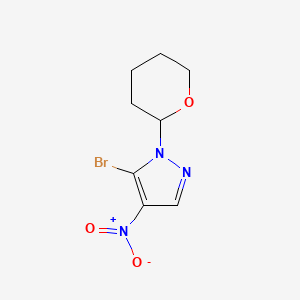
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)
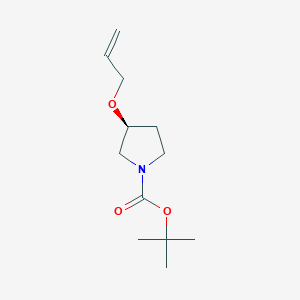
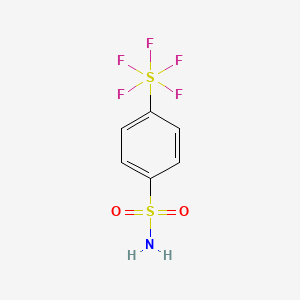
![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)
